1-((5-Iodonaphthalen-1-yl)sulfonyl)-1,4-diazepane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML 7 hydrochloride involves the reaction of 1-(5-iodonaphthalene-1-sulfonyl)homopiperazine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of ML 7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality and consistency. The compound is often produced in batch processes to maintain control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
ML 7 hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl and iodide groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. .
Oxidation and Reduction Reactions: While less common, ML 7 hydrochloride can undergo oxidation or reduction under specific conditions. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
ML 7 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions
Biology: Employed in studies involving muscle contraction and cellular motility due to its inhibitory effects on myosin light chain kinase
Medicine: Investigated for its potential therapeutic applications in cardiovascular diseases and other conditions involving smooth muscle contraction
Industry: Utilized in the development of new pharmaceuticals and biochemical assays
Mechanism of Action
ML 7 hydrochloride exerts its effects by selectively inhibiting myosin light chain kinase. This inhibition is ATP-competitive and reversible, meaning that ML 7 hydrochloride competes with ATP for binding to the kinase. By inhibiting myosin light chain kinase, ML 7 hydrochloride prevents the phosphorylation of myosin light chains, thereby reducing muscle contraction and cellular motility .
Comparison with Similar Compounds
Similar Compounds
ML 9 hydrochloride: Another myosin light chain kinase inhibitor, but less potent than ML 7 hydrochloride
Y-27632 dihydrochloride: A selective inhibitor of Rho-associated protein kinase, which also affects muscle contraction but through a different pathway
Uniqueness
ML 7 hydrochloride is unique due to its high potency and selectivity for myosin light chain kinase. It exhibits more potent inhibition compared to similar compounds like ML 9 hydrochloride, making it a valuable tool in research involving muscle contraction and cellular motility .
Properties
IUPAC Name |
1-(5-iodonaphthalen-1-yl)sulfonyl-1,4-diazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O2S.ClH/c16-14-6-1-5-13-12(14)4-2-7-15(13)21(19,20)18-10-3-8-17-9-11-18;/h1-2,4-7,17H,3,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDALCDYHZIZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018022 | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110448-33-4, 109376-83-2 | |
Record name | 1H-1,4-Diazepine, hexahydro-1-((5-iodo-1-naphthalenyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110448334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC734550 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ML 7 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.